molecular formula C10H21N3O B13162417 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea

1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea

Cat. No.: B13162417
M. Wt: 199.29 g/mol
InChI Key: COEMLOYJSQOAEF-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea is an organic compound with the molecular formula C10H21N3O It is a cycloalkane derivative, featuring a cyclopentyl ring substituted with an aminomethyl group and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea typically involves the reaction of cyclopentylamine with isocyanates or carbamates under controlled conditions. One common method includes the reaction of cyclopentylamine with isopropyl isocyanate in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles replace the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A precursor in the synthesis of 1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea.

    Isopropyl isocyanate: Another precursor used in the synthesis.

    Other cycloalkane derivatives: Compounds with similar cyclopentyl structures but different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both aminomethyl and urea functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

1-[3-(Aminomethyl)cyclopentyl]-3-(propan-2-yl)urea is a synthetic compound that has garnered significant attention in medicinal chemistry due to its unique structure and potential therapeutic applications. With a molecular formula of C₉H₁₉N₃O and a molecular weight of 185.25 g/mol, this compound features a cyclopentane ring, an isopropyl group, and a urea moiety, which contribute to its biological activity.

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and hydrolysis reactions characteristic of urea derivatives. The amino group in the compound can participate in various coupling reactions, enhancing its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in neurological and cardiovascular contexts. Its ability to modulate neurotransmitter activity suggests potential applications in treating conditions such as anxiety and depression, as well as cardioprotective effects.

The proposed mechanism of action for this compound involves binding to specific receptors that regulate neurotransmitter release. This interaction may lead to alterations in signaling pathways associated with mood regulation and cardiovascular function.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to disease processes. For instance, preliminary findings suggest its potential effectiveness against certain cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

Case Studies

  • Neurological Disorders : A study highlighted the compound's protective effects on neuronal cells exposed to neurotoxic agents. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.
  • Cardiovascular Applications : Another investigation focused on the cardioprotective properties of the compound during ischemic conditions in animal models. Results showed improved cardiac function and reduced myocardial injury markers, indicating its therapeutic potential in cardiovascular diseases.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
1-Amino-3-cyclobutylureaC₇H₁₄N₂OSmaller ring structure; different biological activity
1-Amino-3-cyclohexylureaC₈H₁₈N₂OLarger ring structure; potential for different receptor interactions
2-(Aminomethyl)cyclohexanoneC₇H₁₃NContains a ketone; alters reactivity compared to urea derivatives

The presence of the cyclopentane structure combined with an aminomethyl group enhances the binding capabilities and biological activity of this compound compared to other similar compounds.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

1-[3-(aminomethyl)cyclopentyl]-3-propan-2-ylurea

InChI

InChI=1S/C10H21N3O/c1-7(2)12-10(14)13-9-4-3-8(5-9)6-11/h7-9H,3-6,11H2,1-2H3,(H2,12,13,14)

InChI Key

COEMLOYJSQOAEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NC1CCC(C1)CN

Origin of Product

United States

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